
3-(Boc-Amino)-6-Chloropyridin-2-carbonsäure
Übersicht
Beschreibung
3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context of amino functions . Primary amines are unique because they can accommodate two such groups . The Boc group was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Synthesis Analysis
N-Protected amino acids can be easily converted into chiral α-amino aldehydes in a one-pot reaction by activation with CDI followed by reduction with DIBAL-H . This method delivers Boc-, Cbz- and Fmoc-protected amino aldehydes from proteinogenic amino acids in very good isolated yields and complete stereointegrity . Another technique using nanomicelles of Boc amino acids with DMTMM might be suitable for aqueous peptide synthesis .
Molecular Structure Analysis
The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .
Chemical Reactions Analysis
A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
3-(Boc-Amino)-6-Chloropyridin-2-carbonsäure: wird häufig in der Peptidsynthese verwendet. Die Boc-Gruppe (tert-Butoxycarbonyl) dient als Schutzgruppe für Amine, insbesondere bei der Synthese von Peptiden. Sie verhindert unerwünschte Nebenreaktionen, indem sie die Aminfunktionalität während der Kupplung von Peptidketten schützt. Die Boc-Gruppe ist stabil unter basischen Bedingungen, kann aber unter schwach sauren Bedingungen entfernt werden, was sie zu einer idealen temporären Schutzgruppe macht .
Medizinische Chemie
In der medizinischen Chemie ist diese Verbindung wertvoll für die Synthese von Arzneimittelmolekülen, die Pyridinringe enthalten. Pyridinringe sind ein häufiges Motiv in Pharmazeutika, und die Chlor- und Aminfunktionalitäten bieten mehrere Stellen für weitere chemische Modifikationen, was die Herstellung einer Vielzahl von bioaktiven Molekülen ermöglicht .
Grüne Chemie
Die Boc-Gruppe ist besonders wichtig in Anwendungen der grünen Chemie. Sie bietet ein Mittel, um Amine zu schützen, ohne dass schädliche Lösungsmittel oder Katalysatoren verwendet werden müssen, was mit den Prinzipien der grünen Chemie übereinstimmt, die die Reduzierung gefährlicher Stoffe in chemischen Prozessen betonen .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard oder Reagenz in chromatographischen Verfahren oder Massenspektrometrie verwendet werden. Es hilft bei der Identifizierung und Quantifizierung komplexer Gemische, indem es aufgrund seiner einzigartigen Struktur als Referenzverbindung fungiert .
Wirkmechanismus
Target of Action
The primary target of the compound 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is the amino group in various organic compounds . The compound is used as a protecting group for amines, which are quite good nucleophiles and strong bases . This allows for transformations of other functional groups without interference from the amino group .
Mode of Action
The mode of action of 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid involves the conversion of an amino group into a carbamate . This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled, and it can either deprotonate the amine or undergo a spontaneous decarboxylation yielding a strong base .
Biochemical Pathways
The biochemical pathways affected by 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid involve the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound plays a role in this process by providing a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is the protection of the amino group in various organic compounds . This allows for the transformation of other functional groups without interference from the amino group . The compound also plays a role in the Suzuki–Miyaura (SM) cross-coupling reaction, contributing to the formation of carbon–carbon bonds .
Action Environment
The action of 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s action as a protecting group for amines can be achieved under either aqueous or anhydrous conditions . Additionally, the compound’s role in the Suzuki–Miyaura (SM) cross-coupling reaction can be influenced by the reaction conditions, which are typically mild and functional group tolerant .
Zukünftige Richtungen
Future directions for research into Boc-protected compounds like 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid could include the development of more efficient and sustainable methods for N-Boc deprotection . Another promising direction could be the exploration of new applications for Boc-protected compounds in the synthesis of complex molecular structures .
Biochemische Analyse
Biochemical Properties
3-(Boc-amino)-6-chloropyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. The Boc-protected amino group allows for selective deprotection under mild acidic conditions, making it useful in peptide synthesis and other applications where controlled release of the amino group is required . This compound interacts with various enzymes, including proteases and amidases, which can cleave the Boc group to release the free amino group. Additionally, the carboxylic acid group can form amide bonds with amino groups of proteins, facilitating the study of protein modifications and interactions.
Cellular Effects
3-(Boc-amino)-6-chloropyridine-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins through amide bond formation can impact cell signaling pathways by altering the activity of key signaling proteins . For example, modifications to kinases or phosphatases can affect phosphorylation events, leading to changes in downstream signaling cascades. Additionally, the presence of the chlorine atom in the pyridine ring may influence the compound’s interaction with cellular receptors and transporters, further modulating cellular responses.
Molecular Mechanism
At the molecular level, 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid exerts its effects through several mechanisms. The Boc-protected amino group can be selectively deprotected to release the free amino group, which can then participate in various biochemical reactions . The carboxylic acid group can form amide bonds with proteins, leading to modifications that alter protein function and stability. Additionally, the chlorine atom in the pyridine ring may enhance the compound’s binding affinity to certain biomolecules, facilitating specific interactions and enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid can change over time due to its stability and degradation properties. The Boc-protected amino group is relatively stable under neutral conditions but can be deprotected under acidic conditions, leading to the release of the free amino group This temporal control allows researchers to study the compound’s effects at different stages of deprotection
Dosage Effects in Animal Models
The effects of 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily influence protein modifications and cellular signaling pathways . At higher doses, toxic or adverse effects may be observed, including potential disruptions to cellular metabolism and gene expression. Threshold effects have been noted, where specific dosages are required to achieve desired biochemical outcomes without causing significant toxicity.
Metabolic Pathways
3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . The compound can be metabolized through enzymatic cleavage of the Boc group, followed by further modifications to the amino and carboxylic acid groups. These metabolic processes can influence the compound’s activity and stability, as well as its effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity. The presence of the chlorine atom in the pyridine ring may enhance the compound’s affinity for certain transporters, facilitating its uptake and distribution within cells.
Subcellular Localization
The subcellular localization of 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s ability to form amide bonds with proteins can lead to its incorporation into various cellular structures, affecting its activity and function. Additionally, the chlorine atom in the pyridine ring may play a role in directing the compound to specific subcellular locations, further modulating its effects.
Eigenschaften
IUPAC Name |
6-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)13-6-4-5-7(12)14-8(6)9(15)16/h4-5H,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRAYUMXMVTFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




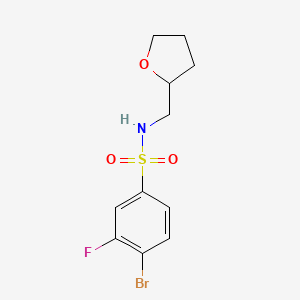
![4,7-Dibromo-2-phenylbenzo[d]thiazole](/img/structure/B1403415.png)
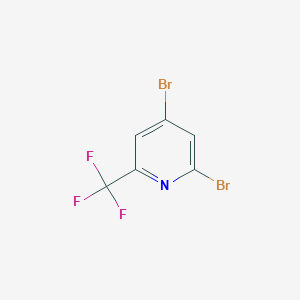
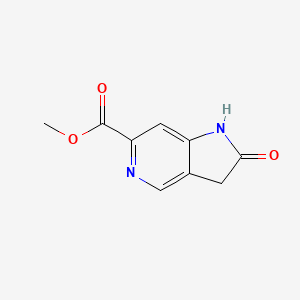
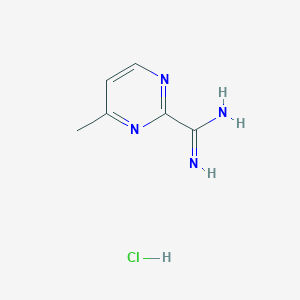
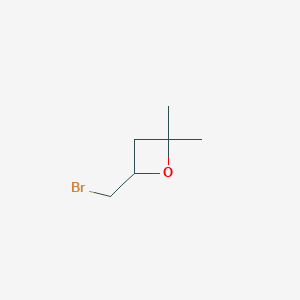
![Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B1403423.png)
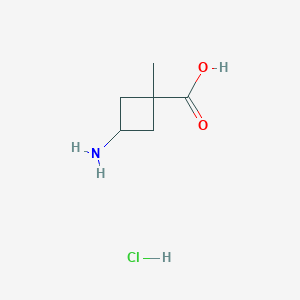
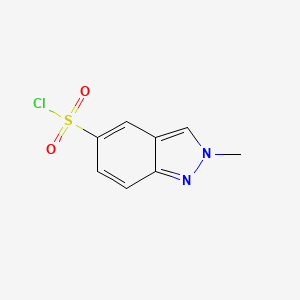
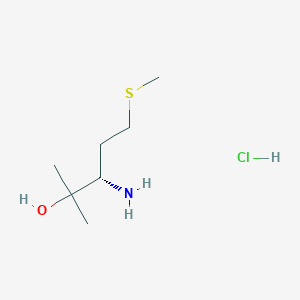
![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)
![Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1403431.png)
